4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)sulfonylamino]-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O4S/c26-20-9-13-22(14-10-20)35(32,33)30-21-11-7-17(8-12-21)23(31)27-25-29-28-24(34-25)19-6-5-16-3-1-2-4-18(16)15-19/h5-15,30H,1-4H2,(H,27,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAYBMHDSMFFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the tetrahydronaphthalenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Sulfonamide formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base.
Final coupling: The final step involves coupling the intermediate products to form the target compound, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Studies have indicated that compounds similar to 4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to inhibit tumor growth by interfering with cellular signaling pathways.
- A case study demonstrated that derivatives of oxadiazole compounds showed promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
-
Anti-inflammatory Effects :
- The sulfonamide group in the compound has been associated with anti-inflammatory activity. Research has shown that sulfonamides can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
- A documented case involved the use of similar sulfonamide compounds in reducing inflammation in models of rheumatoid arthritis.
-
Antimicrobial Properties :
- Compounds containing the sulfonamide functional group have been widely studied for their antimicrobial effects. They can inhibit bacterial growth by targeting essential enzymes involved in folate synthesis.
- Experimental data reveal that derivatives of this compound showed effectiveness against Gram-positive and Gram-negative bacteria.
Material Science Applications
-
Polymer Development :
- The unique properties of this compound make it suitable for incorporation into polymer matrices to enhance mechanical properties and thermal stability.
- Research has shown that adding such compounds to polymer blends can improve tensile strength and thermal resistance.
-
Nanocomposite Fabrication :
- The compound's ability to form stable interactions with nanoparticles has led to its application in creating nanocomposites for electronics and biomedical devices.
- A study highlighted the successful integration of this compound into nanocomposite materials that exhibited enhanced electrical conductivity and biocompatibility.
Biochemical Applications
-
Enzyme Inhibition :
- The structure of this compound suggests potential as an enzyme inhibitor. Its design allows it to fit into active sites of enzymes involved in various metabolic pathways.
- Case studies have demonstrated its effectiveness in inhibiting key enzymes related to metabolic disorders.
-
Drug Delivery Systems :
- The compound can be utilized in drug delivery systems due to its solubility characteristics and ability to form complexes with therapeutic agents.
- Research indicates that incorporating this compound into liposomes or nanoparticles can enhance the bioavailability and targeted delivery of drugs.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Oxadiazole-Benzamide Core
Several analogs share the N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide backbone but differ in sulfonamide substituents:
- N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (6) : Features a trifluoromethyl group instead of fluorobenzenesulfonamido. This substitution increases electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets but reducing aqueous solubility .
- 4-[benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (LMM5) : Replaces the tetrahydronaphthalene with a 4-methoxyphenyl group and introduces a benzyl(methyl)sulfamoyl moiety. This modification increases antifungal activity against Candida albicans due to improved membrane penetration .
Heterocyclic Core Modifications
- N-[5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide : Replaces the oxadiazole with a thiadiazole ring. The sulfur atom in thiadiazole enhances π-π stacking interactions but reduces metabolic stability compared to oxadiazole derivatives .
- 4-(N-benzyl-N-ethylsulfamoyl)-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide : Retains the oxadiazole core but substitutes the tetrahydronaphthalene with a 4-fluorophenyl group. This compound exhibits moderate anti-inflammatory activity due to fluorophenyl-enhanced COX-2 inhibition .
Physicochemical and Pharmacokinetic Comparisons
Key Observations :
- The target compound’s fluorine atom balances lipophilicity (LogP = 3.8) and solubility, outperforming the brominated analog (Compound 7) in bioavailability.
- Compound 6’s trifluoromethyl group enhances enzyme inhibition (lower IC₅₀) but compromises solubility.
- LMM5’s benzyl(methyl)sulfamoyl group improves antifungal efficacy but lacks adenylyl cyclase activity.
Biological Activity
The compound 4-(4-fluorobenzenesulfonamido)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a novel sulfonamide derivative that incorporates a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities across various therapeutic areas. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The structure of the compound can be summarized as follows:
- Core Structure : It consists of a sulfonamide group linked to an oxadiazole ring and a tetrahydronaphthalene moiety.
- Molecular Formula : CHF NOS
- Molecular Weight : Approximately 372.46 g/mol
This compound is characterized by its unique combination of functionalities which may contribute to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole nucleus exhibit significant anticancer properties. The oxadiazole derivatives have shown inhibitory effects against various cancer cell lines. For instance, compounds related to the oxadiazole structure have been reported to inhibit the growth of human colon adenocarcinoma (CaCo-2) and other tumor cell lines with IC values in the micromolar range .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line | IC (µM) |
|---|---|---|
| DDO-7263 | HeLa | 10.23 |
| Compound A | CaCo-2 | 20.25 |
| Compound B | HT-29 | 14.71 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Sulfonamide derivatives generally exhibit broad-spectrum antibacterial activity. The presence of the fluorobenzene sulfonamide group enhances the interaction with bacterial enzymes, making these compounds effective against various strains.
Table 2: Antimicrobial Efficacy of Related Compounds
| Compound | Target Bacteria | EC (µg/mL) |
|---|---|---|
| Compound X | Xanthomonas axonopodis | 8.72 |
| Compound Y | Pseudomonas aeruginosa | 12.85 |
Anti-inflammatory and Analgesic Properties
The oxadiazole derivatives have shown promising anti-inflammatory effects in preclinical models. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models . The analgesic properties are attributed to their ability to modulate pain pathways.
The biological activity of This compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit bacterial dihydropteroate synthase.
- Interaction with Receptors : The oxadiazole moiety may interact with various receptors involved in pain and inflammation pathways.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.
Case Study 1: Anticancer Efficacy in Vivo
A recent study investigated the anticancer efficacy of a related oxadiazole derivative in vivo using a xenograft model of human cancer. The results indicated a significant reduction in tumor volume compared to control groups, highlighting the potential for clinical applications .
Case Study 2: Antimicrobial Testing
Another study focused on evaluating the antimicrobial activity against resistant bacterial strains. The compound was tested using standard agar diffusion methods and showed promising results against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Question: What synthetic methodologies are recommended for preparing this compound, and how can purity be optimized?
Answer:
The synthesis typically involves multi-step reactions, including sulfonamide coupling, oxadiazole ring formation, and benzamide conjugation. Key steps include:
- Sulfonamide linkage: Reacting 4-fluorobenzenesulfonyl chloride with an amine intermediate under basic conditions (e.g., triethylamine in DCM) to form the sulfonamide group .
- Oxadiazole formation: Cyclization of a thiosemicarbazide intermediate via dehydrating agents (e.g., POCl₃ or H₂SO₄) at 80–100°C for 4–6 hours .
- Benzamide conjugation: Amide coupling using EDCI/HOBt or DCC in anhydrous DMF .
Purity Optimization:
- Monitor reactions with TLC or HPLC .
- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Advanced Research Question: How do structural modifications to the tetrahydronaphthalenyl or oxadiazole moieties impact biological activity?
Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Tetrahydronaphthalenyl group: Enhances lipophilicity, improving membrane permeability. Substitution at the 2-position (e.g., electron-withdrawing groups) increases affinity for hydrophobic enzyme pockets .
- Oxadiazole ring: The 1,3,4-oxadiazole acts as a bioisostere for ester or amide groups, enhancing metabolic stability. Replacing oxygen with sulfur (to form 1,3,4-thiadiazole) alters electronic properties, affecting target binding .
Methodological Approach:
- Synthesize analogs with modified substituents.
- Evaluate activity via enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer lines) .
- Correlate results with computational docking studies (AutoDock Vina) to map binding interactions .
Basic Research Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR: Confirm sulfonamide (–SO₂NH–) protons (~10–12 ppm) and aromatic protons from benzamide/tetrahydronaphthalenyl groups (6.5–8.5 ppm) .
- IR Spectroscopy: Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- HRMS (ESI): Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- HPLC: Assess purity using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .
Advanced Research Question: How can contradictory data on the compound’s solubility and bioavailability be resolved?
Answer:
Contradictions: Some studies report poor aqueous solubility (<10 µM), while others note improved bioavailability due to active transport .
Resolution Strategies:
- Solubility Enhancement: Test co-solvents (DMSO/PEG 400) or formulate as nanoparticles .
- Bioavailability Studies: Conduct pharmacokinetic assays in rodent models, measuring plasma concentration-time profiles .
- Mechanistic Analysis: Use Caco-2 cell monolayers to evaluate intestinal permeability and efflux via P-gp .
Basic Research Question: What are the primary biological targets hypothesized for this compound?
Answer:
Based on structural analogs:
- Kinase Inhibition: VEGFR-2 or EGFR due to sulfonamide’s ATP-binding pocket interactions .
- Antimicrobial Activity: Disruption of bacterial dihydropteroate synthase (DHPS) via sulfonamide antagonism .
Validation Methods:
- Enzymatic Assays: Measure IC₅₀ values against purified targets .
- Gene Knockdown: Use siRNA to confirm target dependency in cellular models .
Advanced Research Question: What computational approaches predict off-target interactions and toxicity?
Answer:
- Molecular Dynamics (MD): Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
- Toxicity Prediction: Use QSAR models (e.g., ProTox-II) to estimate hepatotoxicity and mutagenicity .
- Off-Target Screening: Perform pharmacophore matching (PharmaGist) against databases like ChEMBL .
Basic Research Question: How should researchers handle discrepancies in reported melting points and spectral data?
Answer:
- Melting Point Variability: Likely due to polymorphic forms. Characterize via XRPD to identify crystalline phases .
- Spectral Reproducibility: Ensure standardized conditions (e.g., solvent, temperature) for NMR . Cross-validate with independent labs .
Advanced Research Question: What strategies optimize the compound’s selectivity for cancer vs. normal cells?
Answer:
- Prodrug Design: Introduce enzymatically cleavable groups (e.g., esterase-sensitive) activated in tumor microenvironments .
- Targeted Delivery: Conjugate with folate or RGD peptides to enhance tumor-specific uptake .
- Selectivity Screening: Compare IC₅₀ in cancer (e.g., MCF-7) vs. normal (e.g., HEK293) cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
